molecular formula C16H23N3O2 B2786728 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea CAS No. 1396784-81-8

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea

Número de catálogo B2786728
Número CAS: 1396784-81-8
Peso molecular: 289.379
Clave InChI: MYJULEHQMPTMII-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea, commonly known as BAY 41-2272, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays an important role in regulating vascular tone, platelet aggregation, and smooth muscle cell proliferation. BAY 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and cancer.

Mecanismo De Acción

BAY 41-2272 acts as a potent and selective inhibitor of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) in response to NO. cGMP is a key signaling molecule that regulates vascular tone, platelet aggregation, and smooth muscle cell proliferation. By inhibiting 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea, BAY 41-2272 increases the levels of cGMP, which leads to vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a number of biochemical and physiological effects, including:
- Vasodilation: BAY 41-2272 increases the levels of cGMP, which leads to relaxation of vascular smooth muscle cells and vasodilation.
- Anti-inflammatory effects: BAY 41-2272 inhibits the expression of pro-inflammatory cytokines and adhesion molecules, which reduces vascular inflammation.
- Inhibition of platelet aggregation: BAY 41-2272 inhibits platelet aggregation by reducing the levels of intracellular calcium and inhibiting the activation of platelet integrins.
- Anti-tumor effects: BAY 41-2272 inhibits tumor growth and metastasis by targeting the NO signaling pathway.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BAY 41-2272 has several advantages and limitations for lab experiments. Advantages include:
- Selectivity: BAY 41-2272 is a potent and selective inhibitor of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea, which makes it a useful tool for studying the NO signaling pathway.
- Potency: BAY 41-2272 is a highly potent inhibitor of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea, which allows for effective inhibition of the enzyme at low concentrations.
- Versatility: BAY 41-2272 can be used in a variety of experimental systems, including cell culture, animal models, and clinical trials.
Limitations include:
- Stability: BAY 41-2272 is relatively unstable and can degrade over time, which can affect the accuracy of experimental results.
- Solubility: BAY 41-2272 is poorly soluble in water, which can limit its use in certain experimental systems.
- Toxicity: BAY 41-2272 can be toxic at high concentrations, which can limit its use in certain experimental systems.

Direcciones Futuras

There are several future directions for research on BAY 41-2272, including:
- Development of new 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea inhibitors: BAY 41-2272 has served as a useful tool for studying the NO signaling pathway, but there is a need for more potent and selective 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea inhibitors.
- Clinical trials: BAY 41-2272 has shown promise in animal models and early clinical trials, but further studies are needed to determine its efficacy and safety in larger clinical trials.
- Combination therapy: BAY 41-2272 may be effective in combination with other drugs for the treatment of cardiovascular diseases, pulmonary hypertension, and cancer.
- Mechanistic studies: Further studies are needed to elucidate the precise mechanisms by which BAY 41-2272 exerts its effects on the NO signaling pathway.

Métodos De Síntesis

BAY 41-2272 can be synthesized by a multistep process involving the reaction of 4-(chloromethyl)benzylamine with propargyl bromide, followed by the reaction of the resulting compound with 2-methoxyethyl isocyanate and urea. The final product is obtained after purification by column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

BAY 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and cancer. In cardiovascular diseases, BAY 41-2272 has been shown to improve endothelial function, reduce vascular inflammation, and lower blood pressure in animal models. In pulmonary hypertension, BAY 41-2272 has been shown to reduce pulmonary artery pressure, improve right ventricular function, and enhance exercise capacity in both animal models and clinical trials. In cancer, BAY 41-2272 has been shown to inhibit tumor growth and metastasis by targeting the NO signaling pathway.

Propiedades

IUPAC Name

1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-19(14-15-8-4-3-5-9-15)12-7-6-10-17-16(20)18-11-13-21-2/h3-5,8-9H,10-14H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJULEHQMPTMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)NCCOC)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.